2-Methyl-6-[4-(trifluoromethyl)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one
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Overview
Description
2-Methyl-6-[4-(trifluoromethyl)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one is a complex organic compound featuring a trifluoromethyl group, a piperidine ring, and a dihydropyridazinone core
Scientific Research Applications
2-Methyl-6-[4-(trifluoromethyl)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for investigating biological interactions and potential therapeutic effects.
Medicine: It is explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-[4-(trifluoromethyl)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a trifluoromethyl-substituted piperidine with a suitable pyridazinone precursor under controlled conditions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-[4-(trifluoromethyl)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used.
Mechanism of Action
The mechanism of action of 2-Methyl-6-[4-(trifluoromethyl)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The trifluoromethyl group and piperidine ring play crucial roles in binding to target proteins or enzymes, modulating their activity. This interaction can influence various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloro-5-(trifluoromethyl)pyridine: Another trifluoromethyl-substituted compound with different reactivity and applications.
4-Chloro-3-(trifluoromethyl)phenylcarbamoylamino]phenoxy-N-methylpyridine-2-carboxamide: Known for its use in pharmaceuticals, particularly in cancer therapy.
Uniqueness
2-Methyl-6-[4-(trifluoromethyl)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one stands out due to its unique combination of a trifluoromethyl group, piperidine ring, and dihydropyridazinone core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-methyl-6-[4-(trifluoromethyl)piperidine-1-carbonyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N3O2/c1-17-10(19)3-2-9(16-17)11(20)18-6-4-8(5-7-18)12(13,14)15/h2-3,8H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEWFAQIJPILPJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CCC(CC2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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